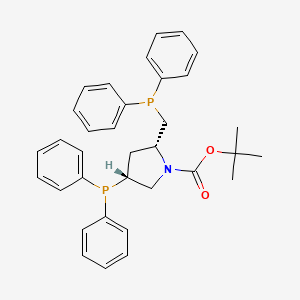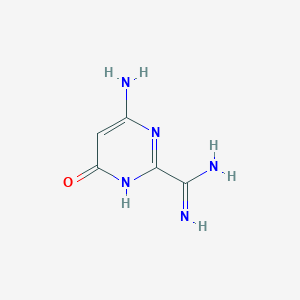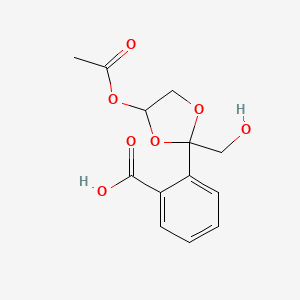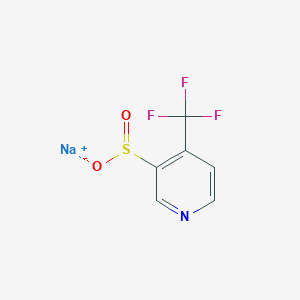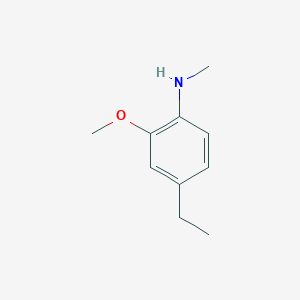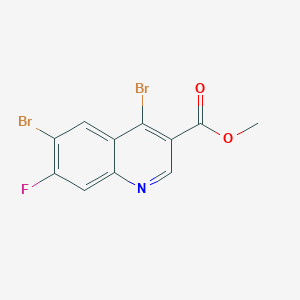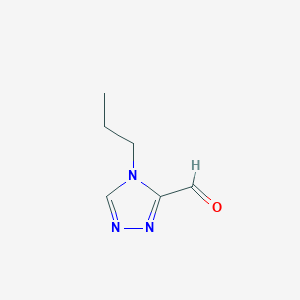
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzene, substituted with bromine, chlorine, methyl, and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 4-methylphenol, the trifluoromethoxy group can be introduced via a nucleophilic substitution reaction. Subsequent bromination and chlorination steps can be carried out using bromine and chlorine reagents under controlled conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and chlorine.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Hydroxylated Derivatives: Formed through oxidation reactions.
Dehalogenated Products: Formed through reduction reactions.
科学的研究の応用
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with improved pharmacological properties.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing trifluoromethoxy group activates the aromatic ring towards nucleophilic attack. In coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity patterns compared to other trifluoromethoxy-substituted benzenes. This dual halogenation allows for selective functionalization and diverse chemical transformations .
特性
分子式 |
C8H5BrClF3O |
|---|---|
分子量 |
289.47 g/mol |
IUPAC名 |
3-bromo-2-chloro-1-methyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c1-4-2-3-5(6(9)7(4)10)14-8(11,12)13/h2-3H,1H3 |
InChIキー |
UKXAUKAQPVWSIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
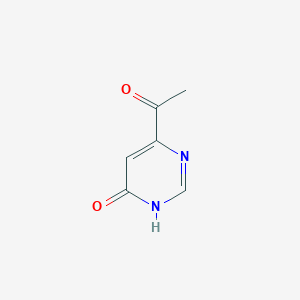
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)


